3-Chloro-3-(4-chlorophenyl)methacrylaldehyde

Beschreibung

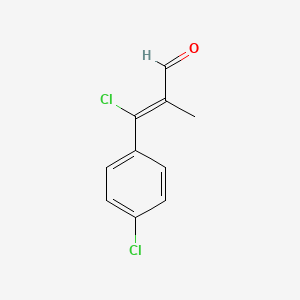

3-Chloro-3-(4-chlorophenyl)methacrylaldehyde (CAS: 14063-77-5) is an α,β-unsaturated aldehyde featuring a chloro-substituted phenyl group at the β-position and an additional chlorine atom at the α-carbon. This compound is industrially significant, marketed with a purity of 99% in 25 kg cardboard drums by suppliers such as CHEMLYTE SOLUTIONS CO., LTD. Its alternative names include p,β-dichlorocinnamaldehyde and α-chloro-β-formyl-p-chlorostyrene, reflecting its conjugated aldehyde system and dual chloro substituents .

Eigenschaften

CAS-Nummer |

84682-29-1 |

|---|---|

Molekularformel |

C10H8Cl2O |

Molekulargewicht |

215.07 g/mol |

IUPAC-Name |

(Z)-3-chloro-3-(4-chlorophenyl)-2-methylprop-2-enal |

InChI |

InChI=1S/C10H8Cl2O/c1-7(6-13)10(12)8-2-4-9(11)5-3-8/h2-6H,1H3/b10-7- |

InChI-Schlüssel |

BHJZUQREERYDNK-YFHOEESVSA-N |

Isomerische SMILES |

C/C(=C(\C1=CC=C(C=C1)Cl)/Cl)/C=O |

Kanonische SMILES |

CC(=C(C1=CC=C(C=C1)Cl)Cl)C=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 3-Chlor-3-(4-chlorphenyl)methacrylaldehyd erfolgt typischerweise durch Reaktion von 4-Chlorbenzaldehyd mit Chlorethanal unter basischen Bedingungen. Die Reaktion verläuft über einen Aldolkondensationsmechanismus, gefolgt von einer Dehydratisierung, um das gewünschte Produkt zu erhalten .

Industrielle Produktionsverfahren: In der industriellen Produktion kann die Herstellung von 3-Chlor-3-(4-chlorphenyl)methacrylaldehyd durch Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und Konzentration der Reaktanten, hochskaliert werden. Die Verwendung von Durchflussreaktoren kann die Effizienz und Ausbeute des Produkts verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen:

Oxidation: 3-Chlor-3-(4-chlorphenyl)methacrylaldehyd kann Oxidationreaktionen eingehen, um die entsprechenden Carbonsäuren zu bilden.

Reduktion: Die Reduktion dieser Verbindung kann zu Alkohol-Derivaten führen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.

Substitution: Nucleophile wie Amine oder Thiole können unter basischen oder sauren Bedingungen verwendet werden.

Hauptprodukte, die gebildet werden:

Oxidation: Carbonsäuren.

Reduktion: Alkohole.

Substitution: Substituierte Derivate mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 3-Chlor-3-(4-chlorphenyl)methacrylaldehyd beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen. Die Chlor- und Chlorphenyl-Gruppen können an elektrophilen bzw. nukleophilen Wechselwirkungen teilnehmen. Diese Wechselwirkungen können die Aktivität von Enzymen oder Rezeptoren modulieren, was zu spezifischen biologischen Wirkungen führt.

Wirkmechanismus

The mechanism of action of 3-Chloro-3-(4-chlorophenyl)methacrylaldehyde involves its interaction with various molecular targets. The chloro and chlorophenyl groups can participate in electrophilic and nucleophilic interactions, respectively. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on the Aromatic Ring

3-Chloro-3-(2-thienyl)methacrylaldehyde (CAS: 84100-52-7)

- Structural Difference : The 4-chlorophenyl group in the target compound is replaced with a 2-thienyl (sulfur-containing heteroaromatic) group.

- This could enhance nucleophilic attack at the β-position compared to the electron-deficient 4-chlorophenyl analogue.

3-Chloro-3-(4-methylphenyl)methacrylaldehyde

- Structural Difference : A methyl group replaces the para-chloro substituent on the phenyl ring.

- Electronic and Steric Impact: The methyl group is electron-donating, reducing the ring’s electron-withdrawing effect. Steric hindrance from the methyl group could also influence reaction pathways .

Reactivity in Hetero-Diels-Alder Reactions

Methacrylaldehyde derivatives are often employed as dienophiles. Evidence from microwave-assisted reactions shows that unsubstituted methacrylaldehyde predominantly undergoes self-condensation rather than forming hetero-Diels-Alder adducts, even with catalysts . In contrast, 3-chloro-3-(4-chlorophenyl)methacrylaldehyde’s chloro substituents likely stabilize the conjugated system, reducing self-condensation and favoring cross-reactions. For example:

- Ethyl methacrylate : 77% yield of hetero-Diels-Alder product but significant self-condensation byproducts.

- Methacrylaldehyde (unsubstituted) : Dominant self-condensation with minimal adduct formation.

The dichloro variant’s enhanced electrophilicity may improve regioselectivity in such reactions, though experimental data specific to this compound are needed .

Comparative Data Table

| Compound Name | CAS Number | Aromatic Substituent | Key Reactivity Features | Applications/Notes |

|---|---|---|---|---|

| This compound | 14063-77-5 | 4-Chlorophenyl | High electrophilicity, reduced self-condensation | Industrial synthesis, polymer precursors |

| 3-Chloro-3-(2-thienyl)methacrylaldehyde | 84100-52-7 | 2-Thienyl | Enhanced nucleophilic susceptibility | Potential use in conductive materials |

| 3-Chloro-3-(4-methylphenyl)methacrylaldehyde | Not provided | 4-Methylphenyl | Lower electrophilicity, steric modulation | Understudied; possible niche in agrochemicals |

Research Findings and Implications

- Substituent-Driven Reactivity : Chlorine atoms significantly enhance electrophilicity in α,β-unsaturated systems, making this compound more reactive than its methyl-substituted analogue. The thienyl variant’s sulfur atom may open pathways for sulfur-specific reactions (e.g., coordination chemistry) .

- Synthetic Challenges : Self-condensation remains a hurdle for methacrylaldehyde derivatives, but strategic substitution (e.g., chloro groups) can mitigate this issue. Preheating reagents or using microwave conditions, as explored in related studies, may further optimize yields .

Biologische Aktivität

Introduction

3-Chloro-3-(4-chlorophenyl)methacrylaldehyde is an organic compound characterized by its molecular formula . This compound features a methacrylaldehyde moiety substituted with both a chloro group and a para-chlorophenyl group. Its unique structure contributes to significant reactivity and potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis.

The synthesis of this compound typically involves the reaction of 4-chlorobenzaldehyde with chloroacetaldehyde under basic conditions. The process follows an aldol condensation mechanism, leading to the formation of the desired product through dehydration. In industrial applications, optimizing reaction conditions such as temperature and pressure can enhance yield and efficiency.

Biological Activity

Research indicates that this compound exhibits several promising biological activities:

- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various microbial strains, suggesting its potential as an antimicrobial agent. The presence of electron-withdrawing chloro groups may enhance its interaction with microbial targets, modulating their activity.

- Anticancer Activity : Preliminary investigations suggest that this compound may possess anticancer properties. Its structural features allow for interactions with biological targets involved in cancer cell proliferation and survival, making it a candidate for further drug development .

The biological activity of this compound is believed to stem from its ability to engage in electrophilic and nucleophilic interactions due to the presence of chloro groups. These interactions can modulate enzyme activity or receptor function, leading to specific biological effects. For instance, the compound's electrophilic nature may facilitate covalent bonding with nucleophilic sites in target proteins, influencing their functionality.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Chloro-3-(4-fluorophenyl)methacrylaldehyde | Fluorine atom instead of chlorine | Potentially similar antimicrobial properties |

| 3-Chloro-3-(4-bromophenyl)methacrylaldehyde | Bromine atom instead of chlorine | Similar reactivity but different interaction profiles |

| 3-Chloro-3-(4-methylphenyl)methacrylaldehyde | Methyl group instead of halogens | Varies in biological activity due to different substituents |

The dual chloro substituents in this compound enhance its reactivity compared to its analogs, influencing both physical properties such as solubility and boiling point, as well as its biological profile .

Case Studies

- Antimicrobial Efficacy : A study conducted on various microbial strains demonstrated that this compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess its effectiveness, showing promising results that warrant further exploration in clinical settings.

- Cancer Cell Lines : In vitro studies on cancer cell lines indicated that this compound could induce apoptosis in specific types of cancer cells. The mechanism was linked to the modulation of apoptotic pathways, highlighting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.